REACTION_CXSMILES
|
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:18])[C:9]([CH3:17])([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[CH3:10])=[CH:4][CH:3]=1.[CH2:19](Br)[CH:20]=[CH2:21].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:21]([S:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:18])[C:9]([CH3:10])([N:11]2[CH2:12][CH2:13][O:14][CH2:15][CH2:16]2)[CH3:17])=[CH:4][CH:3]=1)[CH:20]=[CH2:19] |f:2.3.4|
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
SC1=CC=C(C=C1)C(C(C)(N1CCOCC1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C=C)Br
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the mixture is heated
|
Type
|
TEMPERATURE
|
Details
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to reflux temperature for 16 hours
|
Duration
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16 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by distillation, water and diethyl ether
|
Type
|
ADDITION
|
Details
|
are added to the residue
|
Type
|
EXTRACTION
|
Details
|
the water phase is extracted with ether
|
Type
|
WASH
|
Details
|
The organic phase is washed with 10% NaOH solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The oil which remains is distilled in a bulb tube at 180°-200° C./13 Pa
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)SC1=CC=C(C=C1)C(C(C)(N1CCOCC1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |